Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate
Description
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate is a phthalate ester derivative characterized by two 2-(biphenyl-4-yl)-2-oxoethyl groups esterified to the benzene-1,2-dicarboxylate core. This compound’s unique structure, featuring biphenyl moieties and ketone functionalities, distinguishes it from conventional phthalates, which typically bear alkyl or shorter aryl substituents.
Properties
CAS No. |
5166-59-6 |
|---|---|
Molecular Formula |
C36H26O6 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C36H26O6/c37-33(29-19-15-27(16-20-29)25-9-3-1-4-10-25)23-41-35(39)31-13-7-8-14-32(31)36(40)42-24-34(38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-22H,23-24H2 |
InChI Key |
HBMMDTJMHSUXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(biphenyl-4-yl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a non-acidic catalyst like titanate or stannous oxide . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It is used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups can engage in π-π interactions, while the ester functionalities may participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the benzene-1,2-dicarboxylate core significantly influence molecular weight, polarity, and chromatographic behavior. Key analogs and their properties are summarized below:
*Data inferred from structurally related compounds in and .
Key Observations:
- Molecular Weight and Polarity: The target compound’s biphenyl-oxoethyl groups increase its molecular weight (~494.55 g/mol) compared to DEHP (390.56 g/mol) and DBP (278.34 g/mol). This bulkiness likely reduces polarity, leading to longer chromatographic retention times (>40 min) compared to DEHP (29.62 min) .
Antimicrobial and Therapeutic Potential
- DEHP : Demonstrated efficacy against Shigella dysenteriae and Escherichia coli, suggesting utility in treating diarrheal diseases .
- However, its larger size could limit membrane permeability compared to smaller analogs like DBP .
Antioxidant Activity
- Dioctyl benzene-1,2-dicarboxylate : Linked to antioxidant effects via interactions with free radical scavenging pathways .
- Target Compound : The ketone functionality may introduce redox-active sites, though this requires experimental validation.
Toxicological and Regulatory Considerations
- DEHP and DBP : Classified as endocrine disruptors with reproductive and developmental toxicity . DEHP is restricted in medical devices due to leaching risks .
- Bis(2-methylpropyl) benzene-1,2-dicarboxylate : Used as a substitute for DBP but shares similar toxicity concerns .
- Target Compound: The biphenyl groups may reduce leaching rates compared to alkyl phthalates, but the aromatic structure could pose novel toxicity risks (e.g., bioaccumulation) requiring further study .
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